molecular formula C22H23FN4O2 B11136308 N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

Cat. No.: B11136308
M. Wt: 394.4 g/mol
InChI Key: UUZSDDCAQVPRAS-UHFFFAOYSA-N
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Description

N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C22H23FN4O2/c1-16(28)24-20-3-2-4-21-19(20)9-10-27(21)15-22(29)26-13-11-25(12-14-26)18-7-5-17(23)6-8-18/h2-10H,11-15H2,1H3,(H,24,28)

InChI Key

UUZSDDCAQVPRAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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